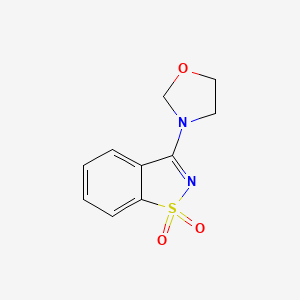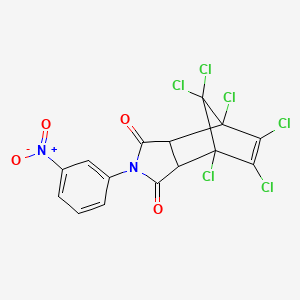![molecular formula C10H9N5O2S B12489503 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12489503.png)
5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide is an organic compound with the molecular formula C9H8N4O2S. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of phenyl isocyanate with 5-amino-1,2,3-thiadiazole-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It is also being investigated for its anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as enhanced reactivity or stability.
Mecanismo De Acción
The mechanism of action of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:
- 3-Carbamoyl-6-methyl-5-phenylcarbamoyl-2-thioxo-1,2,3,4-tetrahydropyridine-4-spirocyclohexane
- 1,2,3,4,6,7,8,9-octahydropyrimido[4,5-b]quinoline-2,4-dione
- 5-Amino-pyrazoles
These compounds share structural similarities and may exhibit similar biological activities. this compound is unique in its specific interactions and applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H9N5O2S |
|---|---|
Peso molecular |
263.28 g/mol |
Nombre IUPAC |
5-(phenylcarbamoylamino)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H9N5O2S/c11-8(16)7-9(18-15-14-7)13-10(17)12-6-4-2-1-3-5-6/h1-5H,(H2,11,16)(H2,12,13,17) |
Clave InChI |
LVVCPSGKKZYQSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-3-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12489424.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489431.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B12489437.png)
![N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12489447.png)
![[(5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-amino]-acetic acid](/img/structure/B12489454.png)

![5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12489463.png)
![[Hydroxy(diphenyl)methyl]ferrocene](/img/structure/B12489475.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B12489476.png)
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489480.png)
![3-bromo-4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12489481.png)
![N-(2-bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12489484.png)
![N-[4-(adamantan-2-yl)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12489490.png)
